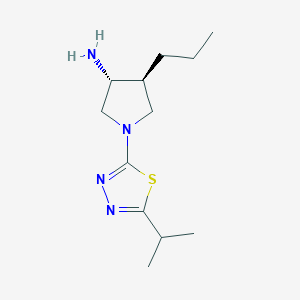![molecular formula C15H23N3O3 B5662651 ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)
ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate is a chemical compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a nicotinate core substituted with ethyl, diethylamino, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylnicotinic acid.
Esterification: The 2,6-dimethylnicotinic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 2,6-dimethylnicotinate.
Amidation: The ethyl 2,6-dimethylnicotinate is then reacted with diethylamine and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,6-dimethylnicotinate: Lacks the diethylamino group, resulting in different chemical and biological properties.
Diethylaminoethyl nicotinate: Contains a similar diethylamino group but differs in the position and structure of the nicotinate core.
Uniqueness
Ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
ethyl 5-(diethylcarbamoylamino)-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-6-18(7-2)15(20)17-13-9-12(14(19)21-8-3)10(4)16-11(13)5/h9H,6-8H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUVDXVTXQRQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(N=C(C(=C1)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5662572.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentanecarboxamide](/img/structure/B5662580.png)


![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5662593.png)



![(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(3-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5662632.png)
![8-[3-(1-methoxyethyl)phenyl]quinolin-4-amine](/img/structure/B5662639.png)
![5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)
![3-{[(3-Acetylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)

![5-methyl-1'-[4-(1H-tetrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5662679.png)
